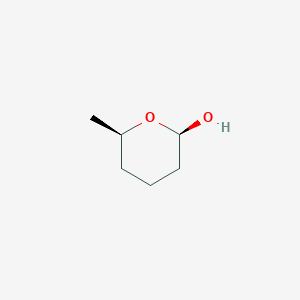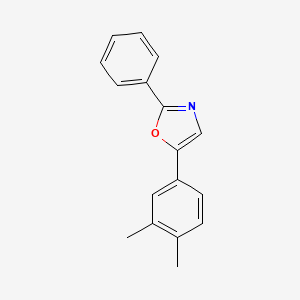
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- is a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the 3,4-dimethylphenyl and phenyl groups enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For instance, the use of copper (I) acetylides in cycloaddition reactions with azides and nitrile oxides provides a reliable method for producing substituted oxazoles . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole derivatives into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, amines, and various substituted oxazole derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.
Thiazole: Similar structure but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- is unique due to the presence of the 3,4-dimethylphenyl and phenyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
69151-03-7 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-8-9-15(10-13(12)2)16-11-18-17(19-16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
YJHVKWSITCBKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
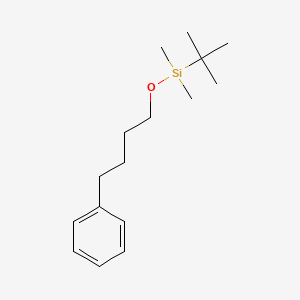
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
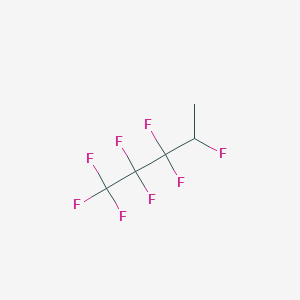

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
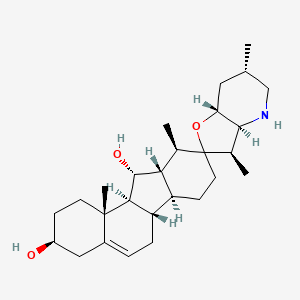
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
